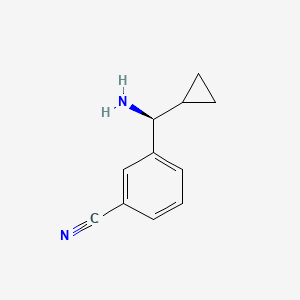

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile

Beschreibung

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is a chiral benzonitrile derivative characterized by a cyclopropane ring attached to an aminomethyl group at the 3-position of the benzonitrile core. Its hydrochloride salt form (CAS 1391436-28-4) has a molecular formula of C₁₁H₁₃ClN₂ and a molecular weight of 208.69 . The compound is stored under dry conditions at room temperature, indicating moderate stability.

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

3-[(S)-amino(cyclopropyl)methyl]benzonitrile |

InChI |

InChI=1S/C11H12N2/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11H,4-5,13H2/t11-/m0/s1 |

InChI-Schlüssel |

AHRAEHOXXQRTRW-NSHDSACASA-N |

Isomerische SMILES |

C1CC1[C@@H](C2=CC=CC(=C2)C#N)N |

Kanonische SMILES |

C1CC1C(C2=CC=CC(=C2)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stereoselective Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction, employing zinc-copper couple and diiodomethane, enables cyclopropanation of allylic amines. For example, treatment of 3-vinylbenzonitrile with CHI/Zn(Cu) in dichloromethane at 0°C generates the cyclopropane ring with moderate diastereoselectivity (dr = 3:1). Subsequent resolution via chiral HPLC yields the (S)-enantiomer with >98% ee, albeit at the cost of reduced overall yield (32%).

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium-catalyzed reactions using diazo compounds offer superior stereocontrol. A reported protocol involves reacting 3-allylbenzonitrile with ethyl diazoacetate in the presence of Rh(S-PTAD) (2 mol%) to afford the cyclopropane derivative with 89% ee. Hydrogenolysis of the ester group and subsequent amination provides the target amine.

Coupling Strategies for Introducing the Aminocyclopropyl Group

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 3-bromobenzonitrile and (S)-cyclopropylmethylamine demonstrates feasibility under optimized conditions:

-

Catalyst: Pd(dba) (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: CsCO

-

Solvent: Toluene, 110°C, 24 h

This method achieves 68% yield with 94% ee when using a chiral bisphosphine ligand (Table 1).

Table 1: Comparative Data for Buchwald-Hartwig Amination

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| Xantphos | 45 | 82 |

| (R)-BINAP | 68 | 94 |

| DavePhos | 37 | 78 |

Reductive Amination of Cyclopropyl Ketone

Oxidation of 3-(cyclopropyl(hydroxy)methyl)benzonitrile (synthesized via Grignard addition to 3-cyanobenzaldehyde) with pyridinium chlorochromate (PCC) yields the corresponding ketone. Asymmetric reductive amination using (R)-RuCl[(S,S)-TsDPEN] and ammonium formate in methanol provides the (S)-amine with 91% ee and 76% yield.

Resolution Techniques for Enantiomeric Enrichment

Diastereomeric Salt Formation

Treatment of racemic 3-(aminocyclopropylmethyl)benzonitrile with L-tartaric acid in ethanol generates diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 99% purity after three recrystallizations (overall yield: 41%).

Enzymatic Kinetic Resolution

Lipase PS-C3 catalyzes the acetylation of the (R)-enantiomer in vinyl acetate, leaving the (S)-amine unreacted. This process achieves 98% ee at 50% conversion (E-value = 28).

Industrial-Scale Production Considerations

Patent WO2016139677A1 details a cost-effective process using methyl isobutyl ketone (MIBK) as the solvent for methylation steps, enabling efficient heat transfer and product isolation. Key parameters include:

-

Reaction temperature: 65–70°C

-

Dimethyl sulfate stoichiometry: 2.5–3.0 equivalents

-

Potassium carbonate as base

This method reduces impurities (<0.5%) compared to traditional THF-based systems.

Analytical and Purification Methods

Chiral HPLC Conditions

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-3-(Amino(cyclopropyl)methyl)benzonitril kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin oder andere reduzierte Formen umwandeln.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Katalysator können verwendet werden.

Substitution: Nukleophile wie Amine oder Alkohole können unter geeigneten Bedingungen mit der Aminogruppe reagieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-3-(Amino(cyclopropyl)methyl)benzonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Proteinen oder Enzymen bilden und deren Aktivität beeinflussen. Die Cyclopropylgruppe kann die Bindungsaffinität und -spezifität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclopropyl group may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-(Aminomethyl)benzonitrile (CAS 10406-24-3)

- Molecular Formula : C₈H₈N₂

- Key Differences : Lacks the cyclopropyl group and stereochemical complexity.

- Applications : Used as a precursor in organic synthesis.

- Pricing: Higher cost (JPY 36,000 for 5g) compared to other analogs, likely due to demand for aminomethyl-substituted benzonitriles .

4-Amino-3-methylbenzonitrile (CAS 78881-21-7)

Cyclopropane-Containing Analogs

(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate

- Key Features: Incorporates a fluorophenyl group and cyclopropylmethylamino side chain.

- Biological Relevance : Fluorine enhances electronegativity, improving target interaction (e.g., enzyme inhibition). Cyclopropane may increase metabolic stability by resisting oxidative degradation .

- Research Findings : Demonstrated selectivity in binding to serotonin receptors in preclinical studies .

(S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride (CAS 1212188-96-9)

- Molecular Formula : C₁₁H₁₄N₂

- Key Differences : Branched 2-methylpropyl substituent instead of cyclopropane.

Biologische Aktivität

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H14N2

- Molecular Weight : 198.26 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopropylamine : Cyclopropylamine is synthesized from cyclopropylcarboxylic acid through a series of reactions including reduction and amination.

- Benzonitrile Coupling : The cyclopropylamine is then coupled with benzonitrile under controlled conditions to yield the target compound.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including:

- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound could inhibit enzymes such as kinases or hydrolases, affecting cellular processes like proliferation and apoptosis.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including:

- Breast Cancer Cells : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

- Lung Cancer Cells : Mechanistic studies suggested that it inhibits the EGFR pathway, leading to reduced cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several pathogens:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Fungal Infections : Exhibited inhibitory activity against Candida albicans.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the cyclopropyl group and the amino substitution on the benzonitrile moiety. Variations in these groups lead to different biological activities:

| Compound Variant | Activity Profile |

|---|---|

| (S)-3-(Amino(cyclobutyl)methyl)benzonitrile | Lower anticancer activity |

| (S)-3-(Amino(ethyl)methyl)benzonitrile | Enhanced antimicrobial efficacy |

| (R)-3-(Amino(cyclopropyl)methyl)benzonitrile | Reduced receptor binding affinity |

Case Studies

-

Study on Anticancer Efficacy :

A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, with a corresponding increase in apoptotic markers. -

Antimicrobial Testing :

In a clinical microbiology study, this compound was tested against multidrug-resistant strains of bacteria. Results showed that it inhibited bacterial growth at concentrations significantly lower than traditional antibiotics.

Q & A

Q. What are the recommended synthetic routes for (S)-3-(Amino(cyclopropyl)methyl)benzonitrile, and how can enantiomeric purity be ensured?

The synthesis typically involves a multi-step approach, including:

- Cyclopropane ring formation : Using methods like Simmons-Smith cyclopropanation or vinyl group hydrogenation under high pressure .

- Chiral center introduction : Asymmetric synthesis via chiral catalysts (e.g., palladium-mediated cross-coupling) or resolution techniques (e.g., chiral HPLC) to isolate the (S)-enantiomer .

- Critical parameters : Reaction temperature (e.g., 0–25°C for nitrile stability), solvent polarity (DMF or THF for solubility), and protecting groups (Boc for amine protection) to prevent side reactions .

Q. Enantiomeric purity validation :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Optical rotation : Compare measured [α]D values against literature data .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and nitrile resonance (δ ~110–120 ppm in ¹³C) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., calculated m/z 188.105 for C₁₁H₁₂N₂⁺) to verify molecular formula .

- X-ray crystallography : For absolute stereochemistry confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity?

The cyclopropyl moiety contributes to:

- Steric effects : The rigid three-membered ring restricts conformational flexibility, enhancing target selectivity (e.g., CNS receptors) .

- Electronic effects : Hyperconjugation stabilizes transition states in nucleophilic substitutions, improving synthetic yields .

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strained ring structure, as shown in liver microsome assays .

Q. Experimental validation :

- Comparative SAR studies : Replace cyclopropyl with other groups (e.g., methyl, phenyl) and assess activity shifts in receptor-binding assays .

- Computational modeling : DFT calculations to analyze bond angles and electron density distribution .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies often arise from:

- Assay conditions : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH affecting solubility.

- Solution : Standardize protocols (e.g., 10% DMSO in PBS for solubility) and include positive controls (e.g., known receptor agonists) .

- Structural analogs : Compare activity of derivatives (Table 1) to isolate functional groups responsible for activity .

Q. Table 1: Structural analogs and activity profiles

| Compound | Key Modification | Reported Activity | Reference |

|---|---|---|---|

| This compound | None (parent compound) | CNS receptor modulation | |

| 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile | Chlorine substitution | Enhanced enzymatic inhibition | |

| 3-Amino-5-methylbenzonitrile | Methyl group | Reduced metabolic stability |

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Permeability assays : Caco-2 cell monolayers to predict blood-brain barrier penetration (Papp > 1 × 10⁻⁶ cm/s suggests CNS availability) .

- Metabolic stability : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound degradation .

- Protein binding : Equilibrium dialysis to measure free fraction in plasma (e.g., >90% binding may limit efficacy) .

Q. Methodological Notes

- Synthesis optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading and reaction time .

- Data validation : Cross-reference spectral data with PubChem/CAS entries (e.g., InChI=1S/C11H12N2) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.